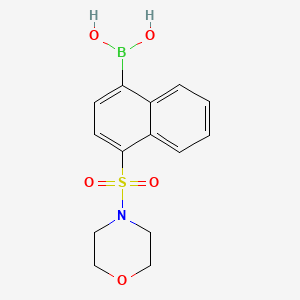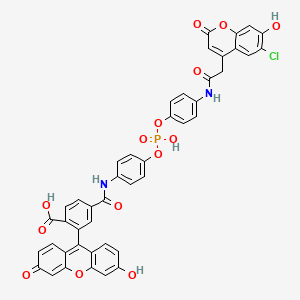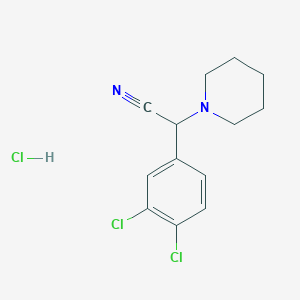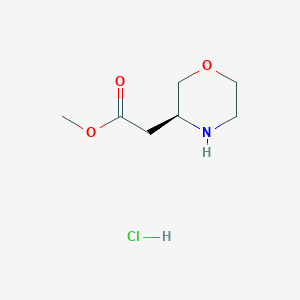
(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid
Vue d'ensemble
Description
“(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid” is an organic compound . It is used in various research and development applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic acids and their derivatives are generally synthesized through borylation approaches . Protodeboronation, a process involving the removal of a boron group, is also a common reaction involving boronic esters .Molecular Structure Analysis
The molecular structure of this compound includes a morpholinosulfonyl group attached to a naphthalen-1-yl group, which is further attached to a boronic acid group .Chemical Reactions Analysis
Boronic acids, such as this compound, are known to undergo various chemical reactions. They can form reversible covalent bonds with 1,2- and 1,3-diols . They are also involved in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, C14H16BNO5S, and molecular weight, 321.16 .Applications De Recherche Scientifique
-
Organic Adsorption on Hydrophilic Hierarchical Structures
- Naphthalene derivatives have been used in the development of bionic superhydrophobic surfaces on hydrophilic smooth materials .
- This involves preparing micro/nanostructures and chemical modification .
- Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting in the wetting field .
-
Single Molecule Sensing with Solid-State Nanopores
- Naphthalene derivatives have been used in the development of solid-state nanopores for single molecule sensing .
- This involves the fabrication, modification, and application of nanopores .
- The most popular mode of nanopore sensing is based upon what has come to be known as ionic-current blockade sensing .
-
Synthesis of Novel (Naphthalen-1-yl-selenyl)acetic Acid Derivatives
-
Organic Adsorption on Hydrophilic Hierarchical Structures
- Naphthalene derivatives have been used in the development of bionic superhydrophobic surfaces on hydrophilic smooth materials .
- This involves preparing micro/nanostructures and chemical modification .
- Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting in the wetting field .
-
Single Molecule Sensing with Solid-State Nanopores
- Naphthalene derivatives have been used in the development of solid-state nanopores for single molecule sensing .
- This involves the fabrication, modification, and application of nanopores .
- The most popular mode of nanopore sensing is based upon what has come to be known as ionic-current blockade sensing .
-
Synthesis of Novel (Naphthalen-1-yl-selenyl)acetic Acid Derivatives
Orientations Futures
Propriétés
IUPAC Name |
(4-morpholin-4-ylsulfonylnaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO5S/c17-15(18)13-5-6-14(12-4-2-1-3-11(12)13)22(19,20)16-7-9-21-10-8-16/h1-6,17-18H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAICPMRZCYBPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCOCC3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)

![N-[3-(3-oxobutanoyl)phenyl]acetamide](/img/structure/B1434143.png)
![[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1434145.png)
![2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1434147.png)
![2-[2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434148.png)
![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)


![1-Methyl-4-[3-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434155.png)
![4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434157.png)
![Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B1434158.png)

